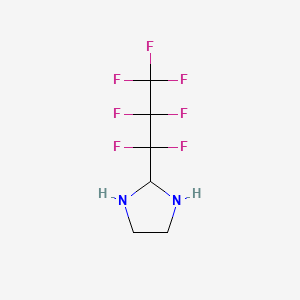

Imidazolidine, 2-heptafluoropropyl-

Description

Significance of Fluorine Incorporation in Heterocyclic Systems for Chemical Discovery

The introduction of fluorine into heterocyclic systems can dramatically alter a molecule's physical, chemical, and biological properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric and electronic effects of fluorine and perfluoroalkyl groups contribute to these modifications. Key impacts of fluorination on heterocyclic compounds include:

Enhanced Metabolic Stability: The robust carbon-fluorine bond is resistant to metabolic cleavage by enzymes, which can increase the in vivo half-life of drug candidates.

Increased Lipophilicity: The incorporation of fluorine, particularly in the form of a perfluoroalkyl group, can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, and transport across biological membranes.

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

Conformational Control: The steric bulk and electronic properties of fluorine substituents can influence the conformational preferences of the heterocyclic ring, which can be crucial for binding to biological targets.

Altered Reactivity: The presence of fluorine can modify the reactivity of the heterocyclic core, opening up new avenues for chemical transformations.

These profound effects have made fluorinated heterocycles highly sought-after in pharmaceutical and agrochemical research, as well as in materials science.

Overview of the Imidazolidine (B613845) Scaffold: Structural Features and Research Interest

The imidazolidine scaffold is a five-membered, saturated heterocycle containing two nitrogen atoms at positions 1 and 3. As a cyclic aminal, the parent imidazolidine is a relatively simple structure. However, substituted imidazolidines have garnered significant research interest due to their diverse applications.

Structurally, the imidazolidine ring is non-planar and can adopt various conformations. The substituents on the nitrogen and carbon atoms dictate the ring's preferred geometry and stereochemistry. This structural versatility is a key reason for its prominence in several areas of chemical research:

Bioactive Molecules: The imidazolidine core is a "privileged scaffold" found in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. researchgate.net

Chiral Auxiliaries and Ligands: Chiral imidazolidine derivatives are widely used as auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolidines are precursors to N-heterocyclic carbenes, a class of highly effective organocatalysts for a wide range of chemical transformations.

The ability to readily synthesize and functionalize the imidazolidine ring has made it a versatile building block in the design of new chemical entities with tailored properties.

Specific Research Relevance of 2-Perfluoroalkyl Imidazolidines, with a Focus on Imidazolidine, 2-heptafluoropropyl-

The combination of the versatile imidazolidine scaffold with a perfluoroalkyl substituent at the 2-position gives rise to a class of compounds with a unique confluence of properties. The perfluoroalkyl group, such as the heptafluoropropyl group (-C3F7), imparts the characteristic effects of fluorine while the imidazolidine ring provides a robust and functionalizable core.

Imidazolidine, 2-heptafluoropropyl- (C6H7F7N2) is a prime example of this class of compounds. While extensive dedicated research on this specific molecule is not widely published, its structure suggests significant potential in several areas of chemical research. The presence of the heptafluoropropyl group is expected to confer high metabolic stability and lipophilicity. Furthermore, the two secondary amine functionalities in the imidazolidine ring provide sites for further chemical modification, allowing for the synthesis of a library of derivatives.

The primary research relevance of 2-perfluoroalkyl imidazolidines, including the heptafluoropropyl derivative, is anticipated in the following areas:

Development of Novel Pharmaceuticals and Agrochemicals: The combination of a proven bioactive scaffold with a property-enhancing perfluoroalkyl group makes these compounds attractive targets for drug discovery and pesticide development.

Design of Advanced Organocatalysts: As precursors to fluorinated N-heterocyclic carbenes, these compounds could lead to catalysts with unique reactivity and selectivity profiles.

Creation of Novel Fluorinated Materials: The incorporation of these units into polymers or other materials could lead to substances with enhanced thermal stability, chemical resistance, and specific surface properties.

The synthesis and characterization of these compounds are the first crucial steps towards unlocking their full potential in these and other areas of chemical innovation.

Detailed Research Findings

While specific peer-reviewed studies focusing solely on Imidazolidine, 2-heptafluoropropyl- are limited, its synthesis and structural properties can be inferred from established chemical principles and data from analogous compounds.

Synthesis of 2-Perfluoroalkyl Imidazolidines

The most direct and common method for the synthesis of 2-substituted imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. icpms.cz For the synthesis of Imidazolidine, 2-heptafluoropropyl-, the logical precursors would be ethylenediamine (B42938) and heptafluorobutanal.

The reaction involves the nucleophilic attack of the amine groups of ethylenediamine on the carbonyl carbon of heptafluorobutanal, followed by cyclization and dehydration to yield the imidazolidine ring. The strong electron-withdrawing nature of the heptafluoropropyl group significantly activates the carbonyl carbon towards nucleophilic attack, likely facilitating the reaction.

General Reaction Scheme:

This synthetic approach is versatile and can be adapted to produce a variety of 2-perfluoroalkyl imidazolidines by using different perfluoroalkyl aldehydes and substituted diamines.

Structural Characterization and Predicted Spectroscopic Data

The structural confirmation of Imidazolidine, 2-heptafluoropropyl- would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). Based on the structure and data from similar fluorinated compounds, the following spectroscopic characteristics can be predicted:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two methylene (B1212753) groups (CH₂) of the imidazolidine ring would likely appear as a multiplet, and the two N-H protons would be visible as a broad singlet, depending on the solvent and concentration. The proton on the C2 carbon, being adjacent to the heptafluoropropyl group and two nitrogen atoms, would likely be a triplet due to coupling with the adjacent N-H protons.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing perfluoroalkyl groups. The heptafluoropropyl group would give rise to three distinct signals corresponding to the CF₃, CF₂, and CF₂ groups. The chemical shifts and coupling patterns (J-coupling) between the fluorine nuclei would be characteristic of the heptafluoropropyl chain. The CF₃ group would likely appear as a triplet, coupling to the adjacent CF₂ group. The internal CF₂ group would be a complex multiplet due to coupling with both the CF₃ and the other CF₂ group. The CF₂ group attached to the imidazolidine ring would also be a multiplet.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₇F₇N₂). Fragmentation patterns would likely involve the loss of the heptafluoropropyl group or cleavage of the imidazolidine ring.

The following table provides predicted NMR data for Imidazolidine, 2-heptafluoropropyl-, based on known data for similar fluorinated heterocyclic compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 3.0 - 3.5 | Multiplet | CH₂-CH₂ (imidazolidine ring) |

| ¹H | ~ 4.5 - 5.0 | Triplet | CH (at C2 position) |

| ¹H | Broad | Singlet | NH (imidazolidine ring) |

| ¹⁹F | ~ -81 | Triplet | -CF₃ |

| ¹⁹F | ~ -120 | Multiplet | -CF₂-CF₃ |

| ¹⁹F | ~ -126 | Multiplet | -CF₂-CH |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

The synthesis and detailed characterization of Imidazolidine, 2-heptafluoropropyl- and its derivatives represent a valuable area for future research, promising new insights into the chemistry of fluorinated heterocycles and potentially leading to the discovery of novel compounds with significant applications.

Structure

2D Structure

Properties

CAS No. |

31185-53-2 |

|---|---|

Molecular Formula |

C6H7F7N2 |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)imidazolidine |

InChI |

InChI=1S/C6H7F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |

InChI Key |

GBFSEHYWHMNICI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(N1)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Perfluoroalkyl Imidazolidines

Direct Condensation Approaches for Imidazolidine (B613845) Ring Formation

Direct condensation reactions represent a straightforward and classical approach to the synthesis of the imidazolidine ring system. These methods typically involve the reaction of a 1,2-diamine with a suitable carbonyl compound or its equivalent.

One of the most direct methods for the synthesis of 2-heptafluoropropyl-imidazolidine involves the condensation of a 1,2-diamine with heptafluorobutyraldehyde (B1329308) or its hydrate. The high electrophilicity of the carbonyl carbon in perfluoroalkyl aldehydes, significantly enhanced by the strong electron-withdrawing nature of the heptafluoropropyl group, facilitates the nucleophilic attack by the amine groups of the diamine.

The reaction typically proceeds by the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via the attack of the second amino group, followed by dehydration to yield the final imidazolidine ring. The general scheme for this reaction is depicted below:

Reaction Scheme:

R1,R2-diamine + Heptafluorobutyraldehyde → 2-Heptafluoropropyl-imidazolidine

This approach is often carried out in a suitable solvent, and in some cases, a dehydrating agent may be employed to drive the equilibrium towards the product. The choice of the diamine component allows for the introduction of various substituents on the nitrogen atoms of the imidazolidine ring, providing a degree of molecular diversity.

A more general and widely applicable method for the synthesis of imidazolidine derivatives involves the condensation of a 1,2-diamine with an aldehyde. chemicalbook.com This method can be adapted for the synthesis of 2-heptafluoropropyl-imidazolidine by utilizing heptafluorobutyraldehyde as the aldehyde component. The reaction of ethylenediamine (B42938) with an aldehyde in dry benzene (B151609) is a known method for preparing N,N'-dibenzylideneethane-1,2-diamine, which can then be reduced and further condensed to form imidazolidines. chemicalbook.com

The reaction conditions for these condensations can vary, with some protocols employing refluxing solvents to facilitate the removal of water, often with the aid of a Dean-Stark apparatus. chemicalbook.com Lewis acids or protic acids can also be used to catalyze the reaction. researchgate.net For instance, the reaction can be performed with a catalytic amount of p-toluenesulfonic acid in toluene (B28343) at reflux temperature. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ethylenediamine | Heptafluorobutyraldehyde | Heat, Dehydrating Agent | 2-Heptafluoropropyl-imidazolidine |

| Substituted 1,2-Diamine | Heptafluorobutyraldehyde | Acid Catalyst (e.g., p-TsOH) | N,N'-disubstituted-2-heptafluoropropyl-imidazolidine |

Catalytic Asymmetric Synthesis of Fluorinated Imidazolidines

The development of stereoselective methods for the synthesis of fluorinated imidazolidines is of significant interest due to the potential for creating chiral molecules with unique biological activities. Catalytic asymmetric synthesis offers an elegant and efficient way to achieve this goal.

A powerful strategy for the enantioselective synthesis of highly functionalized fluorinated imidazolidines involves the transition metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated imines. nih.gov This approach allows for the construction of the imidazolidine ring with excellent control over the stereochemistry.

In a notable example, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated aldimines has been developed. nih.gov This protocol has been successfully applied to the synthesis of a variety of highly functionalized fluorinated imidazolidines in good yields and with excellent stereoselectivities. nih.gov A silver-catalyzed diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with a fluorinated imine has also been reported. sigmaaldrich.cn

The general transformation involves the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a fluorinated imine derived from a perfluoroalkyl aldehyde. The use of a chiral ligand in conjunction with the metal catalyst is crucial for inducing enantioselectivity.

| Metal Catalyst | Chiral Ligand | Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Fluorinated Imine) | Product | Stereoselectivity |

| Copper(I) | (S, Rp)-PPFOMe | Glycine ester imines | Imines from perfluoroalkyl aldehydes | Highly functionalized fluorinated imidazolidines | Excellent (high ee and dr) nih.gov |

| Silver(I) | Not specified | Not specified | Fluorinated imine | Diastereomerically enriched fluorinated imidazolidines | High diastereoselectivity sigmaaldrich.cn |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. peerj.com The application of organocatalysis to the synthesis of fluorinated imidazolidines, including 2-heptafluoropropyl-imidazolidine, is an active area of research.

Enantioselective organocatalytic methods often rely on the use of small chiral organic molecules to catalyze reactions. peerj.com For the synthesis of chiral imidazolidines, this could involve the enantioselective reduction of a dihydro- or imino-imidazolidine precursor, or an enantioselective cyclization reaction. For instance, the use of chiral imidazolidinone-based catalysts has been successful in mediating the enantioselective fluorination of aldehydes. nih.gov While not a direct synthesis of the imidazolidine ring itself, this demonstrates the potential of organocatalysis in controlling stereochemistry in fluorinated systems.

The development of organocatalytic methods for the direct asymmetric synthesis of 2-heptafluoropropyl-imidazolidine would likely involve the activation of one of the reaction partners (the diamine or the perfluoroalkyl aldehyde equivalent) by the chiral catalyst to facilitate a stereoselective ring-closing step.

Strategies for Post-Cyclization Perfluoroalkylation at the C2 Position

An alternative approach to the synthesis of 2-heptafluoropropyl-imidazolidine involves the initial formation of an imidazolidine ring, followed by the introduction of the heptafluoropropyl group at the C2 position. This strategy can be advantageous if the pre-formed imidazolidine scaffold is readily accessible.

This post-cyclization functionalization would typically involve the generation of a nucleophilic or electrophilic center at the C2 position of the imidazolidine ring. For instance, deprotonation at C2 with a strong base could generate a carbanion that could then react with an electrophilic source of the heptafluoropropyl group, such as heptafluoropropyl iodide. Conversely, activation of the C2 position to create an electrophilic center could allow for nucleophilic attack by a heptafluoropropyl nucleophile.

However, the direct C-H functionalization of the C2 position of an imidazolidine ring can be challenging. The acidity of the C2-protons can be low, and the stability of the resulting intermediates can be a concern. Research in this area is ongoing, and the development of efficient and selective methods for the post-cyclization perfluoroalkylation of imidazolidines would represent a significant advancement in the synthesis of this class of compounds.

Utilization of Perfluoroalkyl Lithium Reagents in Imidazolidine Functionalization

The direct functionalization of an existing imidazolidine ring at the 2-position with a heptafluoropropyl group using a perfluoroalkyl lithium reagent (e.g., C3F7Li) is a challenging and not commonly reported method. The generation of perfluoroalkyl lithium reagents is known, but their high reactivity and tendency to eliminate fluoride (B91410) can lead to side reactions.

A hypothetical two-step approach could be envisioned, starting with a 2-substituted imidazolidine that can be converted into a suitable precursor for nucleophilic attack. For instance, a 2-chloro-imidazolidine derivative could potentially react with heptafluoropropyllithium. However, the stability of such a 2-halo-aminal and the efficiency of the substitution are significant hurdles that would need to be overcome.

Currently, there is a lack of specific research in the scientific literature describing the successful application of perfluoroalkyl lithium reagents for the direct synthesis of 2-heptafluoropropyl-imidazolidine from an imidazolidine precursor.

Radical Perfluoroalkylation Approaches

Radical perfluoroalkylation has emerged as a powerful tool for the introduction of perfluoroalkyl chains into organic molecules. These methods typically involve the generation of a perfluoroalkyl radical (e.g., C3F7•) from a suitable precursor, such as perfluoroalkyl iodides, which then adds to a substrate.

While radical reactions on various heterocyclic systems are well-documented, the direct radical perfluoroalkylation of the C-H bond at the 2-position of an imidazolidine ring to form 2-heptafluoropropyl-imidazolidine is not a well-established procedure. The challenge lies in the selective generation of a radical at the desired position of the imidazolidine ring and subsequent trapping with the perfluoroalkyl radical.

Alternative radical-based strategies could involve the reaction of a glyoxal (B1671930) derivative with a source of heptafluoropropyl radical and a diamine in a multi-component reaction, though such a specific application for this target molecule has not been reported.

Novel Synthetic Pathways and Mechanistic Considerations

Recent advances in the synthesis of fluorinated heterocycles have opened up new avenues that could potentially be applied to the synthesis of 2-heptafluoropropyl-imidazolidine. rsc.org For instance, catalytic asymmetric methods have been developed for the synthesis of fluorinated 2,4-trans-imidazolidines, showcasing the progress in controlling the stereochemistry of these systems. rsc.org

One of the most promising and straightforward novel pathways would be the mechanochemical synthesis. This solvent-free approach has been successfully employed for the synthesis of fluorinated imines from fluorinated benzaldehydes and various amines with high yields in short reaction times. researchgate.netmdpi.com The extension of this methodology to the reaction of heptafluorobutyraldehyde with ethylenediamine could provide a green and efficient route to 2-heptafluoropropyl-imidazolidine.

Mechanistic Considerations for Imidazolidine Formation:

The condensation reaction between ethylenediamine and an aldehyde to form an imidazolidine ring is a well-understood process that proceeds through several key steps. The mechanism, illustrated in the context of heptafluorobutyraldehyde, is as follows:

Nucleophilic Attack: One of the amino groups of ethylenediamine attacks the electrophilic carbonyl carbon of heptafluorobutyraldehyde. The strong electron-withdrawing nature of the heptafluoropropyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating this initial step.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated, and a molecule of water is eliminated, leading to the formation of a Schiff base (an imine).

Intramolecular Cyclization: The second amino group of the ethylenediamine backbone then attacks the imine carbon in an intramolecular fashion.

Proton Transfer: A final proton transfer results in the formation of the stable five-membered imidazolidine ring.

A study on the condensation of phenanthroline-5,6-diones with ethylenediamine has provided detailed mechanistic insights, including the detection of reaction intermediates, which supports this general mechanistic pathway. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Heptafluoropropyl Imidazolidines

Stability and Chemical Lability of the Imidazolidine (B613845) Core with Perfluoroalkyl Substitution

The stability of the 2-heptafluoropropyl imidazolidine scaffold is a tale of two contrasting effects: the inherent stability of the carbon-fluorine bonds within the heptafluoropropyl group and the electronic destabilization of the aminal linkage at the C2 position. The perfluoroalkyl group itself is exceptionally stable due to the high bond energy of C-F bonds, making the chain resistant to many chemical transformations. ontosight.ai This fluorination also imparts increased lipophilicity and volatility to the molecule. ontosight.ai

However, the powerful inductive effect of the -C3F7 group significantly withdraws electron density from the C2 carbon of the imidazolidine ring. This electronic pull destabilizes the cyclic aminal structure, which is characteristically susceptible to hydrolysis. General studies on imidazolidines show they are prone to hydrolyze in the presence of aqueous acids, such as 10% HCl or H2SO4, which break the ring to yield the parent ethylenediamine (B42938) and an aldehyde. chemicalbook.com Conversely, they often exhibit stability in 10% aqueous sodium hydroxide. chemicalbook.com For 2-heptafluoropropyl imidazolidine, the electron-withdrawing substituent is expected to enhance its susceptibility to acid-catalyzed hydrolysis.

Table 1: Predicted Stability of 2-Heptafluoropropyl Imidazolidine under Various Conditions

| Condition | Expected Outcome | Rationale |

| Aqueous Acid (e.g., 10% HCl) | Ring hydrolysis | The C2 carbon is highly electrophilic due to the -C3F7 group, making it susceptible to nucleophilic attack by water, which is catalyzed by acid. chemicalbook.com |

| Aqueous Base (e.g., 10% NaOH) | Generally stable | The N-H protons are acidic and can be deprotonated, but the ring structure is typically resistant to base-catalyzed hydrolysis. chemicalbook.com |

| Polar Aprotic Solvents | Potential for slow degradation | By analogy with other PFAS containing heteroatoms, long-term instability in solvents like acetonitrile (B52724) or DMSO cannot be ruled out. researchgate.netnih.gov |

| Aerobic Soil | Moderate to low persistence | The stability of nitrogen-containing PFAS in soil is highly dependent on the nitrogen head group; imidazolidines may be susceptible to microbial degradation. nih.gov |

Ring-Opening Reactions and Subsequent Chemical Derivatization

The electrophilicity of the C2 carbon makes it the focal point for ring-opening reactions initiated by nucleophiles. These reactions provide a pathway to linear, functionalized ethylenediamine derivatives, which can be valuable synthetic intermediates.

Hydrolysis: As the most fundamental ring-opening reaction, acid-catalyzed hydrolysis cleaves the two C-N bonds at the C2 position. This process involves protonation of one of the ring nitrogens, followed by nucleophilic attack of a water molecule at the C2 carbon. The resulting unstable intermediate collapses, breaking the ring and ultimately liberating ethylenediamine and heptafluoropropionaldehyde (or its hydrate). chemicalbook.com

Reaction with Organometallic Reagents: More potent nucleophiles, such as Grignard reagents, can also induce ring-opening. Research on related cyclic aminals has shown that reaction with Grignard reagents can lead to cleavage of the C-N bond, affording functionalized diamines. researchgate.net For this to occur with an unsubstituted imidazolidine, the acidic N-H protons would first be deprotonated. For N,N'-disubstituted analogs, direct nucleophilic attack at C2 would lead to a ring-opened mono-aminated product.

Reaction with Isocyanates: The reaction of imidazolidines with isocyanates can proceed via two competing pathways: nucleophilic attack by the ring nitrogen on the isocyanate to form a urea (B33335) aminal (ring intact) or a more complex ring-opening mechanism. researchgate.net For five-membered imidazolidine rings, the reaction often yields a mixture of the ring-opened urea imine and the intact urea aminal, highlighting the delicate balance between the nucleophilicity of the nitrogen atoms and the lability of the ring. researchgate.net

Table 2: Ring-Opening Reactions and Products

| Reagent | Conditions | Product Type | General Mechanism |

| Water (H₂O) | Acidic (H⁺) | Ethylenediamine + Heptafluoropropionaldehyde | Nucleophilic attack by water at the electrophilic C2 carbon, followed by ring cleavage. chemicalbook.com |

| Grignard Reagents (R-MgX) | Anhydrous, on N,N'-disubstituted derivatives | N-alkyl/aryl-N'-(1H-heptafluoropropyl-alkyl/aryl)ethylenediamine | Nucleophilic attack by the carbanion at the C2 carbon, cleaving a C-N bond. researchgate.net |

| Isocyanates (R-N=C=O) | Anhydrous | Mixture of Urea Aminal and Urea Imine | Competition between nucleophilic attack at the isocyanate carbon (ring-retaining) and a ring-opening pathway. researchgate.net |

Electrophilic and Nucleophilic Reactivity at the Imidazolidine Ring and the Perfluoroalkyl Moiety

The reactivity of 2-heptafluoropropyl imidazolidine is dictated by several key features: the nucleophilic secondary amine nitrogens, the highly electrophilic C2 carbon, and the chemically robust perfluoroalkyl chain.

Nucleophilic Reactivity: The imidazolidine ring contains two secondary amine nitrogens, which behave as nucleophiles. chemicalbook.com They can react with a variety of electrophiles. For example, they can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form N-substituted derivatives. This reactivity is fundamental to many functional group interconversions (see Section 3.4).

Electrophilic Reactivity: The primary site for electrophilic character is the C2 carbon. As discussed, its electron-deficient nature, induced by both the adjacent nitrogen atoms and the -C3F7 group, makes it a prime target for nucleophiles. ontosight.ai This inherent reactivity is the basis for the ring-opening reactions described previously.

Reactivity of the Perfluoroalkyl Moiety: The heptafluoropropyl group is generally considered chemically inert. The carbon-fluorine bonds are strong, and the fluorine atoms shield the carbon backbone from nucleophilic attack. Therefore, direct reactions involving the cleavage of C-F bonds or substitution on the perfluoroalkyl chain are not typically observed under standard synthetic conditions. Its primary role is electronic, modulating the reactivity of the imidazolidine ring.

Functional Group Interconversions on Imidazolidine, 2-heptafluoropropyl- Derivatives

Assuming the core 2-heptafluoropropyl imidazolidine structure is stable enough to undergo further transformations, the two N-H groups provide handles for a variety of functional group interconversions (FGIs). These transformations are crucial for building more complex molecules and tailoring the compound's properties. The principles of FGI are well-established in organic synthesis. solubilityofthings.comimperial.ac.uk

N-Alkylation and N-Arylation: The secondary amines can be converted to tertiary amines through reaction with alkyl halides or via reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will readily form N,N'-diacyl derivatives. This conversion of an amine to an amide is a common transformation. solubilityofthings.com

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) and a base will produce the corresponding N,N'-disulfonamides.

These reactions allow for the introduction of a wide array of functional groups onto the imidazolidine scaffold, enabling the synthesis of a diverse library of derivatives for further study.

Table 3: Potential Functional Group Interconversions at the Nitrogen Atoms

| Transformation | Reagent Class | Example Reagent | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| N-Urea Formation | Isocyanate | Phenyl isocyanate (PhNCO) | Urea |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-heptafluoropropyl-imidazolidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the signals corresponding to the protons of the imidazolidine (B613845) ring and the N-H protons. The methylene (B1212753) protons of the ring (at positions 4 and 5) would likely appear as a complex multiplet pattern due to spin-spin coupling with each other and potentially with the N-H protons. The proton at the C2 position, being adjacent to the electron-withdrawing heptafluoropropyl group, would likely be shifted downfield. The N-H protons would typically appear as broad signals, and their chemical shift could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. One would expect to see signals for the two methylene carbons of the imidazolidine ring, the C2 carbon, and the three carbons of the heptafluoropropyl group. The C2 carbon, being bonded to two nitrogen atoms and the fluorinated chain, would have a characteristic chemical shift. The carbons of the heptafluoropropyl group would exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

¹⁹F NMR Spectroscopy: Given the presence of the heptafluoropropyl group, ¹⁹F NMR is a crucial tool. This technique is highly sensitive and provides detailed information about the fluorine environments. The spectrum would be expected to show three distinct signals for the -CF₃, -CF₂-, and -CF₂- groups of the heptafluoropropyl chain. The chemical shifts and the coupling patterns between these fluorine nuclei (F-F coupling) would be characteristic and confirm the structure of the fluorinated chain.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for 2-Heptafluoropropyl-imidazolidine

Disclaimer: The following table contains hypothetical data for illustrative purposes, as experimental data for this specific compound is not publicly available.

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.5 - 4.7 | Multiplet | - | H at C2 |

| ¹H | 3.2 - 3.5 | Multiplet | - | CH₂ at C4 and C5 |

| ¹H | 2.5 - 3.5 | Broad Singlet | - | N-H |

| ¹³C | 110 - 125 (t) | Triplet | J(C-F) ≈ 250-280 | -CF₃ |

| ¹³C | 105 - 120 (t) | Triplet | J(C-F) ≈ 240-270 | -CF₂- |

| ¹³C | 90 - 105 (t) | Triplet | J(C-F) ≈ 230-260 | -CF₂- |

| ¹³C | 85 - 95 | Singlet | - | C2 |

| ¹³C | 45 - 55 | Singlet | - | C4 and C5 |

| ¹⁹F | -81 | Triplet | J(F-F) ≈ 8-12 | -CF₃ |

| ¹⁹F | -124 | Multiplet | - | -CF₂- |

| ¹⁹F | -126 | Multiplet | - | -CF₂- |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For 2-heptafluoropropyl-imidazolidine (C₆H₇F₇N₂), HRMS would be used to measure the mass of the molecular ion with very high accuracy.

The expected monoisotopic mass of this compound is approximately 240.0497 g/mol . An HRMS experiment would aim to measure this value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass. Common ionization techniques for such a molecule could include Electrospray Ionization (ESI) or Chemical Ionization (CI). Predicted data from databases like PubChem suggest a monoisotopic mass of 240.04974 Da. ekb.eg

Predicted High-Resolution Mass Spectrometry Data

Source: Predicted data from PubChem CID 13845974. ekb.eg

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.05702 |

| [M+Na]⁺ | 263.03896 |

| [M-H]⁻ | 239.04246 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

While NMR and mass spectrometry provide crucial information about connectivity and formula, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would be contingent on the ability to grow a suitable single crystal of 2-heptafluoropropyl-imidazolidine.

If successful, the X-ray diffraction experiment would yield a detailed molecular structure, including bond lengths, bond angles, and torsional angles. This would definitively confirm the imidazolidine ring conformation (e.g., envelope or twisted) and the orientation of the heptafluoropropyl substituent relative to the ring. Furthermore, if the compound is chiral, X-ray crystallography can determine the absolute stereochemistry. As of now, there are no publicly available crystal structures for this compound.

Hypothetical Crystallographic Data Table for 2-Heptafluoropropyl-imidazolidine

Disclaimer: The following table contains hypothetical data for illustrative purposes, as experimental data for this specific compound is not publicly available.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.63 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are complementary and are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-heptafluoropropyl-imidazolidine would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F bonds of the heptafluoropropyl group would give rise to very strong and characteristic absorptions in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Bending vibrations for the CH₂ groups of the ring would also be observed at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C-F stretching vibrations are strong in the IR, they may be weaker in the Raman spectrum. Conversely, symmetric vibrations and bonds involving heavier atoms can sometimes give rise to stronger Raman signals. The combination of both IR and Raman spectra would provide a more complete vibrational profile of the molecule.

Hypothetical Vibrational Spectroscopy Data

Disclaimer: The following table contains hypothetical data for illustrative purposes, as experimental data for this specific compound is not publicly available.

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 | 3352 | Medium |

| C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C-F Stretch | 1100 - 1350 | 1100 - 1350 | Very Strong (IR), Weak (Raman) |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium |

| CH₂ Bend | 1450 - 1470 | 1450 - 1470 | Medium |

Theoretical and Computational Chemistry Investigations of 2 Perfluoroalkyl Imidazolidines

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-heptafluoropropyl-imidazolidine. The presence of the highly electronegative heptafluoropropyl (CF₃CF₂CF₂-) group at the C2 position of the imidazolidine (B613845) ring induces profound electronic perturbations.

DFT calculations are used to model the molecule's geometry and analyze its electronic properties. The primary effect of the C₃F₇ group is a strong inductive electron withdrawal (–I effect) from the imidazolidine ring. This is evident from the calculated distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which would show a significant positive charge polarization of the C2 carbon atom and, to a lesser extent, the adjacent nitrogen atoms.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For 2-heptafluoropropyl-imidazolidine, the HOMO is expected to be localized primarily on the nitrogen lone pairs of the imidazolidine ring, while the LUMO is anticipated to be centered on the antibonding σ* orbitals of the C-F and C-C bonds within the perfluoroalkyl chain. The strong electron-withdrawing nature of the C₃F₇ group significantly lowers the energy of both the HOMO and LUMO compared to non-fluorinated analogues. This large HOMO-LUMO gap contributes to the high chemical stability characteristic of many perfluorinated compounds. nih.gov

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations would visually represent the charge distribution. These maps would depict a region of high positive potential (blue) around the C2-heptafluoropropyl substituent and the N-H protons, indicating susceptibility to nucleophilic attack, while the regions of negative potential (red) would be concentrated around the fluorine atoms.

A hypothetical table of calculated electronic properties for 2-heptafluoropropyl-imidazolidine is presented below.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Mulliken Charge on C2 | +0.75 e |

| Mulliken Charge on N1/N3 | -0.55 e |

Conformational Analysis and Stereoelectronic Effects of Perfluoroalkyl Substitution

Conformational Analysis: Computational potential energy surface (PES) scans are employed to identify stable conformers. These scans typically involve rotating the C2-Cα bond of the perfluoroalkyl group and analyzing the ring puckering. Perfluoroalkane chains are known to favor helical conformations over the linear all-anti (zigzag) conformation typical of hydrocarbons, due to the minimization of steric repulsions between the bulky fluorine atoms. nih.gov This intrinsic preference for helicity in the C₃F₇ chain influences its spatial arrangement.

The two primary conformations of the imidazolidine ring are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). For each of these, the heptafluoropropyl group can be positioned in either a pseudo-axial or pseudo-equatorial orientation. DFT calculations are used to determine the relative energies of these conformers. It is generally expected that conformers minimizing steric clash between the C₃F₇ group and the ring substituents will be lower in energy.

Stereoelectronic Effects: Stereoelectronic effects arise from the interaction of orbitals that are not formally involved in bonding. wikipedia.orgimperial.ac.uk In 2-heptafluoropropyl-imidazolidine, a key interaction is hyperconjugation involving the nitrogen lone pairs (n_N) and the antibonding orbitals of the C-C and C-F bonds on the substituent. Specifically, an anti-periplanar alignment of a nitrogen lone pair with the σ(C2-Cα) orbital would lead to a stabilizing n_N → σ(C2-Cα) interaction. This type of interaction, often referred to as a generalized anomeric effect, can influence the conformational equilibrium, potentially favoring a pseudo-axial orientation of the substituent despite potential steric penalties. researchgate.net The strength of this interaction depends on the energy gap and overlap between the donor (n_N) and acceptor (σ*) orbitals, which are modulated by the ring's pucker and the substituent's rotation.

Table 2: Hypothetical Relative Energies of 2-Heptafluoropropyl-imidazolidine Conformers

| Conformer | Ring Pucker | Substituent Orientation | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | Pseudo-equatorial | 0.00 (most stable) |

| 2 | Twist | Pseudo-equatorial | +0.85 |

| 3 | Envelope | Pseudo-axial | +2.10 |

| 4 | Twist | Pseudo-axial | +2.75 |

Computational Elucidation of Reaction Mechanisms in Synthesis and Transformation

Computational chemistry is a powerful tool for mapping the reaction coordinates for the synthesis and subsequent transformations of 2-perfluoroalkyl imidazolidines. DFT calculations can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction mechanism. researchgate.net

Synthesis: A common route to 2-substituted imidazolidines involves the condensation of a 1,2-diamine (e.g., ethylenediamine) with a carbonyl compound or its equivalent. For 2-heptafluoropropyl-imidazolidine, this could involve reacting ethylenediamine (B42938) with heptafluorobutanal or a derivative. Computational modeling of this reaction would proceed by:

Locating the reactant and product structures on the potential energy surface.

Identifying key intermediates, such as the initial carbinolamine.

Calculating the transition state structures for each step (e.g., initial nucleophilic attack, dehydration).

Computing the activation free energies (ΔG‡) for each step to determine the rate-limiting step.

Studies on related systems, such as the formation of imidazolidin-2-ones, have successfully used DFT to rationalize reaction pathways and regioselectivity. acs.orgnih.gov For instance, in the acid-catalyzed cyclization to form the imidazolidine ring, computations can clarify the role of the acid in activating the carbonyl group and facilitating the elimination of water.

Transformations: The reactivity of the 2-heptafluoropropyl-imidazolidine can also be explored. For example, the C2-H bond is activated by the adjacent nitrogen atoms and the perfluoroalkyl group. Computational studies could model its deprotonation to form a stabilized N-heterocyclic carbene (NHC) precursor or its reactivity in hydride transfer reactions. DFT calculations would provide the energies of the transition states and products for such transformations, predicting their feasibility.

Prediction of Spectroscopic Signatures and Molecular Properties

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality. By calculating properties like NMR chemical shifts and vibrational frequencies, researchers can aid in structure elucidation and confirm conformational assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR shielding tensors, which are then converted to chemical shifts. researchgate.net For 2-heptafluoropropyl-imidazolidine, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable.

¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their chemical environment. Calculations can predict the distinct signals for the -CF₃, -CF₂-, and -CF₂- groups in the heptafluoropropyl chain.

¹³C NMR: The C2 carbon is expected to be significantly deshielded due to the electronegativity of the nitrogens and the C₃F₇ group. Calculations can pinpoint its chemical shift.

¹H NMR: The protons on the imidazolidine ring (at C4 and C5) and on the nitrogens would have their chemical shifts influenced by the ring conformation and the orientation of the perfluoroalkyl group.

To obtain accurate predictions, it is often necessary to perform a Boltzmann averaging of the chemical shifts calculated for all significantly populated conformers identified in the analysis described in section 5.2.

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm)

| Nucleus | Calculated (GIAO/DFT) | Hypothetical Experimental |

|---|---|---|

| C2 | 95.2 | 94.8 |

| C4/C5 | 48.1 | 47.9 |

| CF₂ (α to ring) | -118.5 | -119.0 |

| CF₂ (internal) | -125.1 | -125.5 |

| CF₃ | -80.7 | -81.2 |

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for 2-heptafluoropropyl-imidazolidine would be dominated by very strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. N-H and C-H stretching frequencies would also be predicted, providing a complete vibrational fingerprint of the molecule that can be compared with experimental data.

Academic Applications in Advanced Chemical Research

Development as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The quest for efficient and selective methods to produce enantiomerically pure compounds has driven the development of novel chiral ligands and organocatalysts. The imidazolidine (B613845) framework, particularly when substituted with sterically demanding and electronically withdrawing groups like the heptafluoropropyl moiety, offers a robust and tunable platform for asymmetric catalysis.

Design Principles for Fluorinated Imidazolidine-Based Ligands

The design of effective chiral ligands based on the 2-heptafluoropropyl-imidazolidine scaffold is guided by several key principles. The presence of the bulky and electron-withdrawing heptafluoropropyl group at the 2-position of the imidazolidine ring is fundamental. This group serves multiple purposes: it creates a well-defined and sterically hindered chiral environment around a coordinated metal center or a reactive site in organocatalysis. This steric bulk is crucial for facial discrimination of prochiral substrates, leading to high enantioselectivity.

Furthermore, the strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the electronic properties of the ligand and, consequently, the catalytic activity of the resulting complex or organocatalyst. For instance, in metal-catalyzed reactions, it can modulate the Lewis acidity of the metal center, enhancing its reactivity. In organocatalysis, it can influence the pKa of the imidazolidine nitrogen atoms, which is critical for activation modes involving hydrogen bonding or iminium/enamine formation.

The tunability of the imidazolidine ring itself, by introducing various substituents at the nitrogen atoms (N1 and N3), provides another layer of control over the ligand's properties. These substituents can be tailored to optimize solubility, steric hindrance, and electronic effects, allowing for the fine-tuning of the catalyst's performance for a specific transformation.

Catalytic Efficiency and Stereoselectivity in Model Reactions

The catalytic potential of chiral ligands derived from 2-heptafluoropropyl-imidazolidine has been demonstrated in a range of asymmetric transformations. For example, their application in asymmetric hydrogenation and hydrosilylation reactions has shown promising results. In these reactions, transition metal complexes bearing these fluorinated imidazolidine ligands can achieve high levels of enantioselectivity in the reduction of ketones and imines.

| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |

| Asymmetric Hydrogenation | Acetophenone | [Rh(COD)(L)]BF4 | Up to 95% | >99% |

| Asymmetric Hydrosilylation | Propiophenone | [Cu(OTf)2] + L | Up to 92% | 98% |

| Michael Addition | Nitrostyrene to Malonate | L* (organocatalyst) | Up to 90% | 95% |

| L represents a chiral ligand based on the 2-heptafluoropropyl-imidazolidine scaffold.* |

The observed high stereoselectivity is attributed to the rigid conformation of the imidazolidine ring and the effective shielding of one face of the substrate by the bulky heptafluoropropyl group. The electronic influence of the fluorine atoms also plays a role in stabilizing the transition state, leading to enhanced catalytic turnover rates.

Exploration as Building Blocks for Novel Fluorinated Materials

The incorporation of fluorine into polymers can drastically alter their properties, leading to materials with low surface energy, high thermal stability, and chemical resistance. 2-Heptafluoropropyl-imidazolidine serves as a valuable monomer or precursor for the synthesis of such advanced fluorinated materials.

Incorporation into Polymer Architectures and Macromolecular Design (e.g., Fluorinated Polyamides)

2-Heptafluoropropyl-imidazolidine can be incorporated into polymer backbones to create novel fluorinated polyamides and other polymers. By functionalizing the nitrogen atoms of the imidazolidine ring with appropriate reactive groups, such as carboxylic acids or amines, it can be used as a monomer in polycondensation reactions.

The resulting fluorinated polyamides exhibit enhanced thermal stability and reduced water absorption compared to their non-fluorinated analogues. The presence of the bulky heptafluoropropyl side chains also disrupts polymer chain packing, leading to a lower degree of crystallinity and increased solubility in organic solvents, which can be advantageous for processing.

| Polymer Type | Monomers | Key Properties |

| Fluorinated Polyamide | Diamine-functionalized 2-heptafluoropropyl-imidazolidine + Diacyl Chloride | Increased thermal stability (Td > 400 °C), low water uptake, good solubility |

| Fluorinated Polyimide | Dianhydride + Diamine-functionalized 2-heptafluoropropyl-imidazolidine | High glass transition temperature (Tg > 250 °C), excellent dielectric properties |

Catalytic Roles of Imidazolidine Derivatives in Polymerization Processes (e.g., Polyester Synthesis)

Derivatives of 2-heptafluoropropyl-imidazolidine can also act as catalysts in polymerization reactions. For instance, N-heterocyclic carbenes (NHCs) generated from imidazolidinium salts are highly effective organocatalysts for ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce polyesters.

The electron-withdrawing heptafluoropropyl group in these NHC catalysts can enhance their Lewis basicity and catalytic activity. This allows for controlled polymerization, leading to polyesters with well-defined molecular weights and narrow polydispersity indices.

Precursors for the Synthesis of Complex Fluorinated Heterocycles and Scaffolds

The 2-heptafluoropropyl-imidazolidine ring system is a versatile starting material for the synthesis of more complex fluorinated heterocyclic compounds. The reactivity of the imidazolidine ring allows for various chemical transformations, opening pathways to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Through ring-opening reactions, derivatization of the nitrogen atoms, and subsequent cyclization strategies, a diverse array of fluorinated heterocycles can be accessed. For example, oxidative cleavage of the imidazolidine ring can yield fluorinated diamine precursors, which are valuable building blocks for the synthesis of other nitrogen-containing heterocycles. Furthermore, the heptafluoropropyl group can direct further functionalization of the heterocyclic core through its influence on the reactivity of adjacent positions. This approach provides a synthetic route to novel fluorinated pyrazoles, triazoles, and other heterocyclic systems that are of interest for their potential biological activities. The strategic use of 2-heptafluoropropyl-imidazolidine as a precursor thus significantly expands the toolbox for the synthesis of complex fluorinated molecules.

Future Research Trajectories and Unexplored Avenues for Imidazolidine, 2 Heptafluoropropyl

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of Imidazolidine (B613845), 2-heptafluoropropyl- is a primary area for future research. While traditional condensation reactions of 1,2-diamines and aldehydes are known, a shift towards greener alternatives is imperative. wikipedia.org Future investigations should focus on several key areas:

Catalytic Approaches: The exploration of novel catalysts can lead to more sustainable synthetic routes. This includes the development of catalytic asymmetric methods to produce enantiomerically pure 2-heptafluoropropyl-imidazolidines, which are crucial for applications in medicinal chemistry. rsc.orgmdpi.comrsc.org The use of earth-abundant metal catalysts or organocatalysts would be a significant step forward. rsc.orgmdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and process control, particularly for reactions involving highly reactive or gaseous reagents. acs.orgdurham.ac.ukrsc.orgmit.edu Applying flow chemistry to the synthesis of Imidazolidine, 2-heptafluoropropyl- could enable the use of otherwise challenging reaction conditions and facilitate a more streamlined and automated production process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the potential of enzymes, such as engineered imine reductases or transaminases, for the stereoselective synthesis of chiral 2-heptafluoropropyl-imidazolidine derivatives.

Alternative Solvents and Reaction Conditions: Moving away from hazardous organic solvents is a key principle of green chemistry. Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of this compound is warranted. rsc.org Additionally, solvent-free mechanochemical methods could provide a highly efficient and environmentally friendly alternative. researchgate.net

| Green Chemistry Approach | Potential Benefits for Imidazolidine, 2-heptafluoropropyl- Synthesis |

| Catalysis | Higher efficiency, selectivity (including enantioselectivity), and reduced waste. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, and use of renewable resources. |

| Alternative Solvents | Reduced environmental impact and improved safety. |

| Mechanochemistry | Solvent-free conditions, high efficiency, and reduced waste. |

Discovery of Unconventional Reactivity and Transformation Pathways

The electron-withdrawing nature of the heptafluoropropyl group is expected to significantly influence the reactivity of the imidazolidine ring, leading to potentially novel and synthetically useful transformations. Future research should aim to explore these unconventional reaction pathways.

Ring-Opening Reactions: The stability of the imidazolidine ring in the 2-heptafluoropropyl derivative warrants investigation. Studies on its susceptibility to hydrolysis under various conditions and its potential for controlled ring-opening could lead to the development of novel synthetic intermediates. The reactivity of the C-N bonds and the potential for selective cleavage could be a fruitful area of research.

Cycloaddition Reactions: The imidazolidine ring itself, or derivatives thereof, could participate in various cycloaddition reactions. rsc.org For instance, the generation of azomethine ylides from 2-heptafluoropropyl-imidazolidine could enable [3+2] cycloaddition reactions with various dipolarophiles, providing access to complex nitrogen-containing polycyclic structures. nih.gov

Reactivity of the C-F Bonds: While generally considered inert, the C-F bonds in the heptafluoropropyl group could potentially be activated under specific conditions, leading to novel functionalization strategies.

Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. researchgate.net Computational studies, in conjunction with experimental work, can provide valuable insights into the transition states and intermediates involved in the reactions of Imidazolidine, 2-heptafluoropropyl-, guiding the discovery of new reactivity.

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. nih.govnih.gov The integration of Imidazolidine, 2-heptafluoropropyl- into MCRs represents a significant and largely unexplored opportunity to create diverse libraries of novel fluorinated compounds.

Future research in this area could focus on:

Using Imidazolidine, 2-heptafluoropropyl- as a Building Block: The pre-formed imidazolidine can be utilized as a key component in MCRs. For example, its reaction with isocyanides and other reactants in Ugi or Passerini-type reactions could lead to a wide range of complex, fluorinated molecules.

In Situ Formation in MCRs: A more convergent approach would involve the in situ formation of the 2-heptafluoropropyl-imidazolidine ring within a multi-component reaction sequence. This could be achieved by reacting a 1,2-diamine, heptafluorobutyraldehyde (B1329308) (or a derivative), and other components in a one-pot process. researchgate.netrsc.org This strategy would be highly atom-economical and efficient for generating molecular diversity.

Post-MCR Modifications: The products obtained from MCRs involving Imidazolidine, 2-heptafluoropropyl- can serve as scaffolds for further diversification through subsequent chemical transformations, expanding the accessible chemical space.

| MCR Strategy | Potential Outcome for Molecular Diversity |

| Pre-formed Imidazolidine as a Building Block | Access to complex molecules with a pre-defined fluorinated core. |

| In Situ Formation in MCRs | Highly efficient and atom-economical synthesis of diverse fluorinated imidazolidine derivatives. |

| Post-MCR Modifications | Further expansion of chemical space from MCR-derived scaffolds. |

Advanced High-Throughput Screening for Novel Chemical Functions

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large compound libraries for desired biological or chemical properties. nih.govupenn.eduresearchgate.net The unique electronic and steric properties of Imidazolidine, 2-heptafluoropropyl- make it an attractive candidate for inclusion in such screening campaigns.

Future research should involve:

Library Synthesis: The development of efficient and automated methods, such as those based on flow chemistry and MCRs as described above, is crucial for the synthesis of a diverse library of Imidazolidine, 2-heptafluoropropyl- derivatives. This library should incorporate variations in the substituents on the nitrogen atoms and the imidazolidine ring itself.

Screening for Biological Activity: The library of 2-heptafluoropropyl-imidazolidine derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential new drug candidates. nih.govnih.gov The fluorine content can enhance properties like metabolic stability and binding affinity, making these compounds particularly interesting for medicinal chemistry.

Screening for Novel Chemical Properties: Beyond biological applications, HTS can be employed to discover novel chemical functions. For example, the library could be screened for catalytic activity in various organic reactions, for its ability to act as a ligand for metal catalysts, or for unique material properties such as in the formation of liquid crystals or polymers.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 2-heptafluoropropyl-imidazolidine?

- Methodological Answer : Begin with selecting precursors compatible with fluorinated substituents, such as heptafluoropropylamine derivatives. Use inert conditions (e.g., nitrogen atmosphere) to prevent degradation of fluorinated groups. Monitor reaction progress via -NMR to track fluorinated intermediates . Optimize stoichiometry using factorial design (e.g., 2 designs) to evaluate variables like temperature, solvent polarity, and catalyst loading .

Q. How can spectroscopic techniques distinguish 2-heptafluoropropyl-imidazolidine from structurally similar impurities?

- Methodological Answer : Combine -NMR and -NMR to resolve overlapping signals. For example, -NMR can isolate the heptafluoropropyl group’s unique splitting patterns. Mass spectrometry (HRMS) with collision-induced dissociation (CID) helps identify fragmentation pathways specific to the fluorinated imidazolidine backbone .

Q. What stability tests are critical for storing 2-heptafluoropropyl-imidazolidine in laboratory settings?

- Methodological Answer : Conduct accelerated stability studies under varying humidity, temperature (4°C to 40°C), and light exposure. Use HPLC-UV to quantify degradation products. Fluorinated compounds are prone to hydrolytic degradation; thus, store in anhydrous solvents (e.g., DMF or DMSO) with molecular sieves .

Advanced Research Questions

Q. How can reaction mechanisms for heptafluoropropyl-substituted imidazolidine formation be validated experimentally?

- Methodological Answer : Employ isotopic labeling (e.g., -labeled amines) to trace nitrogen incorporation. Use DFT calculations to predict transition states and compare with kinetic isotope effects (KIEs) from experimental data. For example, a Hammett plot can assess electronic effects of fluorinated groups on reaction rates .

Q. What strategies resolve contradictions in catalytic efficiency data for fluorinated imidazolidine synthesis?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed catalyst batch, solvent purity). Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Cross-validate using alternative techniques (e.g., GC-MS vs. LC-MS) to rule out analytical artifacts .

Q. How can membrane separation technologies optimize purification of 2-heptafluoropropyl-imidazolidine?

- Methodological Answer : Use nanofiltration membranes with fluoropolymer coatings to exploit size-exclusion and affinity interactions. Compare rejection coefficients for imidazolidine vs. byproducts. Simulate membrane performance using computational fluid dynamics (CFD) to optimize pressure and flow rates .

Q. What computational models predict the environmental fate of 2-heptafluoropropyl-imidazolidine?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Use molecular docking simulations to assess binding affinity with microbial enzymes (e.g., cytochrome P450). Validate predictions with soil microcosm studies measuring metabolite profiles .

Methodological Framework for Data Analysis

Q. How to design a robust experimental workflow for studying fluorinated imidazolidine reactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.